molecular formula C9H3F3N2S B193372 4-Isothiocyanato-2-(trifluoromethyl)benzonitrile CAS No. 143782-23-4

4-Isothiocyanato-2-(trifluoromethyl)benzonitrile

Cat. No.: B193372
CAS No.: 143782-23-4
M. Wt: 228.2 g/mol
InChI Key: TYXKOMAQTWRDCR-UHFFFAOYSA-N
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Description

4-Isothiocyanato-2-(trifluoromethyl)benzonitrile is a chemical compound with the molecular formula C9H3F3N2SAdditionally, it serves as an intermediate in the production of enzalutamide, a medication used to treat prostate cancer .

Biochemical Analysis

Biochemical Properties

It is known that this compound is used to synthesize thioimidazolinone compounds

Cellular Effects

It is suggested to be a potential anti-prostate cancer drug . The specific impact on cell signaling pathways, gene expression, and cellular metabolism is yet to be determined.

Molecular Mechanism

It is known to be used in the synthesis of thioimidazolinone compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Isothiocyanato-2-(trifluoromethyl)benzonitrile typically involves the reaction of 3-trifluoromethyl-4-cyanoaniline with thiophosgene. The reaction is carried out in a solvent such as n-heptane, and the product is obtained through extraction and purification processes . Another method involves dissolving 3-trifluoromethyl-4-cyanoaniline, thiophosgene, and an alkali in a solvent, followed by reaction in a continuous flow reactor .

Industrial Production Methods

In industrial settings, the continuous flow method is preferred due to its advantages in terms of yield, safety, environmental protection, and cost-effectiveness. This method involves the use of a continuous flow reactor, where the reactants are introduced and the product is separated efficiently .

Chemical Reactions Analysis

Types of Reactions

4-Isothiocyanato-2-(trifluoromethyl)benzonitrile undergoes various chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles to form substituted products.

    Addition Reactions: It can participate in addition reactions with compounds containing active hydrogen atoms.

Common Reagents and Conditions

Common reagents used in reactions with this compound include nucleophiles such as amines and alcohols. The reactions are typically carried out under mild conditions, often at room temperature .

Major Products Formed

The major products formed from reactions involving this compound include thioimidazolinone compounds and other derivatives that have potential pharmaceutical applications .

Scientific Research Applications

4-Isothiocyanato-2-(trifluoromethyl)benzonitrile has several scientific research applications:

    Chemistry: It is used as a reagent in the synthesis of various organic compounds.

    Biology: It is studied for its potential biological activities, including anti-cancer properties.

    Medicine: It serves as an intermediate in the synthesis of enzalutamide, a drug used to treat prostate cancer.

    Industry: It is used in the production of specialty chemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 4-Isothiocyanato-2-(trifluoromethyl)benzonitrile involves its interaction with molecular targets such as androgen receptors. It acts as an intermediate in the synthesis of enzalutamide, which is an androgen receptor antagonist. Enzalutamide binds to androgen receptors, inhibiting their activity and thereby reducing the growth of prostate cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 4-Cyano-3-(trifluoromethyl)phenyl Isothiocyanate
  • Isothiocyanic Acid 4-Cyano-3-(trifluoromethyl)phenyl Ester

Uniqueness

4-Isothiocyanato-2-(trifluoromethyl)benzonitrile is unique due to its specific structure, which allows it to be used as an intermediate in the synthesis of enzalutamide. Its trifluoromethyl group and isothiocyanate functionality make it particularly valuable in pharmaceutical applications .

Properties

IUPAC Name

4-isothiocyanato-2-(trifluoromethyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H3F3N2S/c10-9(11,12)8-3-7(14-5-15)2-1-6(8)4-13/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYXKOMAQTWRDCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N=C=S)C(F)(F)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H3F3N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80932097
Record name 4-Isothiocyanato-2-(trifluoromethyl)benzonitrile
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Molecular Weight

228.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

143782-23-4
Record name 4-Isothiocyanato-2-(trifluoromethyl)benzonitrile
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Record name 4-Isothiocyanato-2-(trifluoromethyl)benzonitrile
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Record name 4-Isothiocyanato-2-(trifluoromethyl)benzonitrile
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Record name 4-isothiocyanato-2-(trifluoromethyl)benzonitrile
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Record name 4-ISOTHIOCYANATO-2-(TRIFLUOROMETHYL) BENZONITRILE
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Record name 4-ISOTHIOCYANATO-2-(TRIFLUOROMETHYL)BENZONITRILE
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Synthesis routes and methods I

Procedure details

Thiophosgene (10 g, 87.71 mmol) was dissolved in water and stirred at room temperature for 10 min. 4-Amino-2-trifluoromethyl-benzonitrile was added portionwise at room temperature. The reaction mixture was stirred at room temperature for 2 h. The product was extracted with dichloromethane, and the organic layer was washed with water, brine, dried over sodium sulfate and evaporated to obtain 12 g of product. 1H NMR (CDCl3): δ (ppm) 7.84 (d, 1H), 7.58 (s, 1H), 7.48 (d, 1H).
Quantity
10 g
Type
reactant
Reaction Step One
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0 (± 1) mol
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solvent
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0 (± 1) mol
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Reaction Step Two

Synthesis routes and methods II

Procedure details

4-Amino-2-trifluoromethylbenzonitrile (2.23 g, 12 mmol) was added portionwise over 15 min into a well-stirred heterogeneous mixture of thiophosgene (1 mL, 13 mmol) in water (22 mL) at room temperature. Stirring was continued for an additional 1 h. The reaction medium was extracted with chloroform (3×15 ml). The combined organic phase was dried over MgSO4 and evaporated to dryness under reduced pressure to yield desired product 4-Isothiocyanato-2-trifluoromethylbenzonitrile (Formula 41) as brownish solid and was used as such for the next step (2.72 g, 11.9 mmol, 99%). 1H NMR δ 7.49 (dd, 1H, J=8.3 and 2.1), 7.59 (d, 1H, J=2.1), 7.84 (d, 1H, J=8.3).
Quantity
2.23 g
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Name
Quantity
22 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

4-Amino-2-trifluoromethylbenzonitrile, (2.23 g, 12 mmol) was added portionwise over 15 minutes into the well-stirred heterogeneous mixture of thiophosgene (1 ml, 13 mmol) in water (22 ml) at room temperature. Stirring was continued for an additional 1 h. The reaction medium was extracted with chloroform (3×15 ml). The combined organic phase was dried over MgSO4 and evaporated to dryness under reduced pressure to yield desired product, 4-isothiocyanato-2-trifluoromethylbenzonitrile, (1a), as brownish solid and was used as such for the next step (232 g, 11.9 mmol, 99%).
Quantity
2.23 g
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Name
Quantity
22 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of 4-Isothiocyanato-2-(trifluoromethyl)benzonitrile in the synthesis of MDV3100?

A1: this compound serves as a crucial building block in the synthesis of MDV3100. [, ] It reacts with 2-(3-Fluoro-4-(methylcarbamoyl)phenylamino)-2-methylpropanoate in a key step to form the final MDV3100 molecule. This reaction is typically carried out in dry dimethylformamide (DMF). []

Q2: Are there any improved synthetic methods for producing this compound?

A2: Yes, research has focused on developing more efficient and environmentally friendly methods for synthesizing this important intermediate. One such improved process avoids the use of microwave irradiation and harmful reagents, offering a more sustainable approach to MDV3100 production. [] This method emphasizes traditional synthetic techniques to achieve a high yield of the desired compound.

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